6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine
Overview
Description
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolo[3,4-b]pyridines.
Preparation Methods
The synthesis of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-amino-6-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine involves the inhibition of specific molecular targets, such as kinases. These targets are involved in various cellular pathways, including those regulating cell proliferation, differentiation, and survival. By inhibiting these targets, the compound can exert anti-cancer effects .
Comparison with Similar Compounds
6-chloro-1H-pyrazolo[3,4-b]1,8-naphthyridin-3-amine is unique due to its specific substitution pattern and biological activity. Similar compounds include:
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit different pharmacological properties.
Heterocyclic pyrimidine scaffolds: These compounds have a pyrimidine ring and are known for their therapeutic potential.
Properties
IUPAC Name |
6-chloro-2H-pyrazolo[3,4-b][1,8]naphthyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-5-1-4-2-6-7(11)14-15-9(6)13-8(4)12-3-5/h1-3H,(H3,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSFHRRSHWRNKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC3=NNC(=C31)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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